2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid is a synthetic compound that belongs to the class of thioacetic acids. This compound features a unique structure that includes a pyridine ring, a cyano group, and methoxy and phenyl substituents. Its chemical formula is and it is identified by the Chemical Abstracts Service registry number 1049793. The compound has garnered interest due to its potential applications in medicinal chemistry and as a biochemical probe.
The compound is classified under the category of thioacetic acids, which are characterized by the presence of sulfur in their structure. It is derived from various synthetic pathways involving pyridine derivatives and thioacetic acid functionalities. The synthesis of this compound has been documented in several patents and scientific literature, indicating its relevance in pharmaceutical research and development .
The synthesis of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid typically involves multi-step organic reactions. Common methods include:
The technical details of synthesis often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, employing polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The molecular structure of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid can be described as follows:
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), confirming its molecular weight and structural integrity.
2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups. For example, the presence of the cyano group enhances its electrophilic character, making it susceptible to nucleophilic attack.
The mechanism of action for compounds like 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid often involves interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or modulator within biochemical pathways, particularly those related to inflammation or cellular signaling.
The compound may bind to specific sites on target proteins, altering their activity or function. This interaction can lead to downstream effects on cellular processes, which are critical for therapeutic applications.
Studies have shown that related compounds exhibit significant biological activity, suggesting potential efficacy for this compound in pharmacological contexts.
Characterization studies using techniques such as infrared spectroscopy (IR) have provided insights into functional groups present in the molecule.
The primary applications of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid lie in medicinal chemistry. It may serve as:
This compound is a multisubstituted pyridine derivative with the systematic name 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid. Its molecular formula is C₂₁H₁₆N₂O₃S, corresponding to a molecular weight of 376.43 g/mol [1] [2]. The ortho-substituted methoxyphenyl group at the pyridine 4-position distinguishes it from the 4-methoxyphenyl isomer (CAS 94640-09-2 or 94639-80-2) [2] [4] [6].
Alternative nomenclature includes:
| Table 1: Nomenclature and Identifiers | Systematic Name | 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid |
|---|---|---|
| Molecular Formula | C₂₁H₁₆N₂O₃S | |
| Molecular Weight | 376.43 g/mol | |
| CAS Registry | Not assigned (4-methoxyphenyl isomer: 94640-09-2 or 94639-80-2) | |
| SMILES | COC1=CC=CC=C1C2=NC(=C(C#N)C(=C2)C3=CC=CC=C3)SCC(=O)O |
The compound integrates four key functional groups critical to its reactivity and interactions:
| Table 2: Spectral Characterization | Technique | Key Features |
|---|---|---|
| Mass Spectrometry | [M+H]⁺ peak at m/z 377.4 (calculated) | |
| IR Spectroscopy | Predicted bands: 2250 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O of methoxy) | |
| NMR | ¹H NMR: Ortho-methoxyphenyl protons (δ 6.8–7.9 ppm), phenyl group (δ 7.3–8.0 ppm), –SCH₂– (δ 3.8 ppm). ¹³C NMR: Carboxylic acid (δ 172 ppm), nitrile (δ 118 ppm) |
The ortho-methoxy group restricts rotation, creating atropisomerism potential. Hydrogen-bonding sites include the carboxylic acid dimerization and weak interactions from the cyano nitrogen [3] [6].
Multisubstituted pyridines like this compound emerged as privileged scaffolds in medicinal chemistry due to their tunable electronic properties and bioisosteric potential. The integration of thioether-linked acetic acid echoes protease inhibitor designs, as seen in serine protease targeting compounds (e.g., patent AU2014232308B2) [7]. While direct applications of this specific isomer are unreported, its 4-methoxyphenyl analog is commercially available for drug discovery research, highlighting interest in this structural class [2] [4].
Synthetic routes typically involve:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5